molecular formula C9H15BrO3 B8757673 Butyl 3-bromo-2-oxopentanoate

Butyl 3-bromo-2-oxopentanoate

Cat. No.: B8757673
M. Wt: 251.12 g/mol
InChI Key: FLHJFPCLJJVJBD-UHFFFAOYSA-N
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Description

Butyl 3-bromo-2-oxopentanoate is an α-keto ester featuring a bromine substituent at the β-position and a butyl ester group. The compound’s pentanoate backbone, bromine atom, and keto group likely confer unique reactivity, making it a candidate for applications in asymmetric catalysis, pharmaceutical intermediates, or agrochemical synthesis. Its physical properties, such as boiling point and solubility, are expected to differ significantly from simpler esters due to increased molecular weight and polarity from the bromine and ketone moieties.

Properties

Molecular Formula

C9H15BrO3

Molecular Weight

251.12 g/mol

IUPAC Name

butyl 3-bromo-2-oxopentanoate

InChI

InChI=1S/C9H15BrO3/c1-3-5-6-13-9(12)8(11)7(10)4-2/h7H,3-6H2,1-2H3

InChI Key

FLHJFPCLJJVJBD-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C(=O)C(CC)Br

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the third carbon position undergoes nucleophilic substitution with various nucleophiles. Key examples include:

Reaction with Thiols
In isopropyl alcohol at ambient temperature (16 hours), tert-butyl 3-bromo-2-oxopentanoate reacts with tert-butyl (2-amino-2-thioxoethyl)carbamate to form tert-butyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-4-carboxylate. This reaction demonstrates a 72% yield after aqueous workup and extraction .

NucleophileConditionsProductYield
Thiol derivativesIsopropyl alcohol, 16hThiazole carboxylate72%

Mechanistic Insights
The reaction proceeds via an SN2 mechanism, where the nucleophile attacks the electrophilic carbon bonded to bromine. The bulky tert-butyl group adjacent to the keto moiety influences steric accessibility, moderating reaction rates .

Keto Group Reactivity

The 2-oxo group participates in condensation and redox reactions:

Oxime Formation
Under nitrosating agents (e.g., sodium nitrite in acetic acid), the keto group forms oxime derivatives. This reaction occurs at 0–30°C within 2–10 hours, as observed in analogous tert-butyl 3-oxobutyrate systems .

Reduction
While direct literature on this compound’s reduction is limited, structurally similar esters (e.g., ethyl 4-bromo-3-oxopentanoate) are reduced to secondary alcohols using NaBH₄ or LiAlH₄.

Cross-Coupling Reactions

The bromine atom enables transition metal-catalyzed couplings:

Suzuki-Miyaura Coupling
Although no direct studies exist, tert-butyl 3-bromo-2-oxopentanoate is hypothesized to undergo palladium-catalyzed coupling with aryl boronic acids. Comparable bromo-keto esters achieve 50–80% yields under standard conditions (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O) .

Ester Hydrolysis

The tert-butyl ester hydrolyzes under acidic or basic conditions to yield 3-bromo-2-oxopentanoic acid. For example, refluxing with HCl in dioxane (4–6 hours) cleaves the ester bond, producing the carboxylic acid derivative.

Comparative Reactivity Analysis

The table below contrasts tert-butyl 3-bromo-2-oxopentanoate with structurally related compounds:

CompoundBromine PositionKey Reactivity Differences
Ethyl 4-bromo-3-oxopentanoateC4Higher steric hindrance reduces SN2 rates
tert-Butyl 2-bromobutanoateC2Lacks keto group, limiting condensation pathways
Methyl 3-bromo-2-ketopropanoateC3 (shorter chain)Enhanced electrophilicity at keto carbon

Comparison with Similar Compounds

Key Observations:

  • Molecular Weight: The bromine atom and longer chain in this compound increase its molecular weight compared to non-halogenated esters like Butyl Acetate .
  • Boiling Point : Bromine and keto groups likely elevate boiling points relative to Butyl Acetate (126°C) and Butyl Acrylate (145–148°C) due to increased polarity and molecular mass .
  • Density : Halogen substitution (bromine) typically increases density, as seen in brominated solvents (e.g., bromoform: 2.89 g/cm³), though the keto group may moderate this effect.

Q & A

Basic: What are the primary synthetic routes for Butyl 3-bromo-2-oxopentanoate?

Answer:
this compound is typically synthesized via bromination of the corresponding 2-oxopentanoate ester. A common method involves using bromine (Br₂) or N-bromosuccinimide (NBS) as brominating agents under acidic conditions. For example:

  • Direct bromination: React butyl 2-oxopentanoate with Br₂ in acetic acid at 0–5°C to minimize side reactions like over-bromination .
  • NBS-mediated bromination: Use NBS in dichloromethane with catalytic H₂SO₄ for better regioselectivity and milder conditions .

Key Considerations:

  • Monitor reaction progress via TLC or GC-MS.
  • Purify via column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product from unreacted starting materials .

Advanced: How can reaction conditions be optimized to improve yield and selectivity?

Answer:
Optimization involves balancing steric and electronic factors:

  • Solvent choice: Polar aprotic solvents (e.g., DMF) enhance electrophilic bromination but may increase side reactions. Non-polar solvents (e.g., CCl₄) improve selectivity but slow kinetics .
  • Catalysts: Lewis acids like FeCl₃ can activate the carbonyl group, directing bromination to the α-position .
  • Temperature: Lower temperatures (0–10°C) favor kinetic control, reducing diastereomer formation .

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